molecular formula C13H21NO15S B3415580 Chondroitin Sulfate CAS No. 25322-46-7

Chondroitin Sulfate

Cat. No.: B3415580
CAS No.: 25322-46-7
M. Wt: 463.37 g/mol
InChI Key: KXKPYJOVDUMHGS-OSRGNVMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chondroitin Sulfate (CS) is a sulfated glycosaminoglycan (GAG) composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid) . It is a major component of the extracellular matrix, particularly in articular cartilage, and provides significant resistance to compression . This reagent is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. CS is a subject of extensive research in areas including osteoarthritis pathophysiology, inflammation mechanisms, and biomaterial development . Its primary value in osteoarthritis research stems from its ability to stimulate the synthesis of proteoglycans and hyaluronic acid while decreasing the catabolic activity of chondrocytes by inhibiting the synthesis of proteolytic enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS) . Its anti-inflammatory activity is linked to the inhibition of the NF-κB pathway, a key pro-inflammatory signaling cascade, and the reduction of mediators such as nitric oxide synthase, COX-2, and prostaglandin E2 . Research also explores its role in post-traumatic osteoarthritis (PTOA), where it helps modulate the systemic inflammatory response and associated redox-sensitive pathways . CS is sourced from various origins, including bovine, porcine, and marine (e.g., shark, skate, fish), with structural diversity in sulfation patterns (e.g., CS-A, CS-C, CS-E) and molecular weight influencing its biological functions and research outcomes . This "sulfation code" is critical for its interactions with proteins and its application in advanced research areas such as glycodendrimer synthesis, hydrogel formation, and drug delivery systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKPYJOVDUMHGS-OSRGNVMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9007-28-7 (Parent)
Record name Chondroitin, hydrogen sulfate, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chondroitin 6-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601017238
Record name (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0
Record name Chondroitin, hydrogen sulfate, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chondroitin 6-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chondroitin, hydrogen sulfate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chondroitin, hydrogen sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chondroitin, 6-(hydrogen sulfate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chondroitin, 4-(hydrogen sulfate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chondroitin, hydrogen sulfate, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

190-194ºC
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Biological Activity

Chondroitin sulfate (CS) is a glycosaminoglycan (GAG) found in connective tissues, particularly cartilage, where it plays a crucial role in maintaining structural integrity and facilitating joint function. As a component of proteoglycans, CS contributes to the physical properties of cartilage, including its elasticity and ability to withstand compressive forces. This article delves into the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant clinical findings.

This compound exhibits various biological activities that are essential for its role in joint health and disease management:

  • Anti-inflammatory Effects : CS has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of osteoarthritis (OA) .
  • Chondroprotective Properties : CS helps protect cartilage by inhibiting the degradation of proteoglycans and promoting the synthesis of new cartilage matrix components .
  • Modulation of Cell Signaling : CS interacts with growth factors and cytokines, influencing cell proliferation and differentiation, which is critical during tissue repair processes .

Clinical Evidence

Numerous clinical trials have assessed the efficacy of this compound in treating osteoarthritis. A summary of key studies is presented in the table below:

StudyDesignPopulationInterventionOutcome
MOVES Trial Randomized, double-blind600 patients with OA400 mg CS + 500 mg glucosamine vs. 200 mg celecoxibComparable pain relief to celecoxib
CONCEPT Study Randomized, double-blind604 patients with knee OA800 mg hpCS vs. placeboSignificant reduction in pain and improved function
Reginster et al. Meta-analysisVarious OA studiesVarious doses of CS (400-1200 mg)Significant pain reduction across studies

Case Study 1: Efficacy in Knee Osteoarthritis

In a randomized controlled trial involving 604 patients with knee OA, participants receiving 800 mg/day of highly purified this compound showed significant improvements in both pain scores and functional outcomes compared to those receiving a placebo. The study highlighted CS's potential as an effective long-term management strategy for OA .

Case Study 2: Comparison with Celecoxib

The MOVES trial demonstrated that a combination therapy of this compound and glucosamine was as effective as celecoxib in reducing pain among OA patients over six months. This finding supports the use of CS as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) for pain management in OA .

Biosynthesis and Structural Variability

This compound is synthesized through a complex biosynthetic pathway involving various enzymes responsible for adding monosaccharides and sulfation. The structural diversity of CS is crucial for its biological activity, influencing interactions with proteins involved in cell signaling and tissue repair .

Recent research has explored the potential for microbial synthesis of CS using genetically modified E. coli, which could provide a sustainable source for therapeutic applications .

Scientific Research Applications

Chondroitin Sulfate in Osteoarthritis Treatment

This compound is widely recognized for its therapeutic benefits in managing osteoarthritis (OA). Clinical studies have demonstrated its effectiveness in reducing pain and improving joint function.

Clinical Evidence

A systematic review indicated that CS significantly reduces cartilage volume loss in OA patients. In a multicenter trial, patients receiving CS exhibited improved outcomes compared to those on placebo .

StudyTreatmentDurationOutcome
MOVES TrialCS + Glucosamine6 monthsComparable efficacy to celecoxib in pain reduction
MRI Pilot StudyCS 800 mg/day6 monthsSignificant reduction in cartilage volume loss

This compound in Tissue Engineering

This compound is increasingly utilized in tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation.

Scaffold Development

CS-based scaffolds have been developed for various applications:

  • Cartilage Tissue Engineering : Gelatin-CS scaffolds have shown promise in promoting chondrogenesis and cartilage regeneration .
  • Bone Regeneration : CS has been incorporated into biocomposite materials for bone repair, enhancing osteoconductivity and mechanical properties .

Case Studies

Recent studies have highlighted the successful application of CS in tissue regeneration:

  • Chondrogenesis : A study utilizing gelatin-CS scaffolds demonstrated enhanced chondrocyte differentiation and cartilage formation in vitro .
  • Bone Repair : CS-based constructs showed improved bone healing in animal models, indicating their potential for clinical use .

Emerging Applications

Beyond traditional uses, this compound is being explored for novel applications:

Neuroprotection

Research indicates that CS may play a role in neuroprotection by modulating inflammation and promoting neural repair mechanisms. In spinal cord injury models, co-transplantation with chondroitinase ABC has shown promise in degrading inhibitory CSPGs, thereby enhancing neural stem cell efficacy .

Anti-Aging Potential

Recent findings suggest that CS could be beneficial as a geroprotective agent, promoting health during aging by maintaining extracellular matrix integrity and reducing chronic inflammation .

Chemical Reactions Analysis

Sulfation and Desulfation Reactions

Chondroitin sulfate undergoes enzymatic sulfation via chondroitin sulfotransferases, which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl positions on the galactosamine residue .

Key Findings:

  • Sulfation Efficiency :

    Strain ModificationSulfation YieldConditions
    E. coli K4Δ kfoEΔ cysH19%37°C, 12 h induction
    E. coli MG1655Δ cysH58%16°C, 24 h induction
    • Optimal sulfation requires PAPS accumulation, achieved by deleting cysH (involved in PAPS reductase) .

  • Sulfation Patterns :
    CS sulfation types (4-O, 6-O, or disulfated) depend on the sulfotransferase isoform. For example, chondroitin-4-O-sulfotransferase (Sw) predominantly sulfates the C4 position .

Degradation via Enzymatic Hydrolysis

Microbial enzymes like chondroitinases cleave CS into disaccharides or oligosaccharides. Proteus species produce this compound lyases that degrade CS via β-elimination, yielding unsaturated disaccharides (e.g., Δ4,5-glucuronosyl-N-acetylgalactosamine) .

Degradation Products:

CompoundRf (Butanol:Acetic Acid:H₂O)Sulfation Status
N-Acetylchondrosin0.32Non-sulfated
S-I0.184-O-sulfated

Reaction Mechanism:

  • Primary Pathway : Epoxy ring-opening at primary hydroxyl groups of galactosamine .

  • Secondary Pathway : Transesterification at secondary hydroxyl groups .

  • Sulfate Preservation : Carboxyl and sulfate groups remain intact during modification .

Optimization Data:

ParameterOptimal ValueImpact on Methacrylation
Temperature40°CMaximizes primary OH reactivity
Reaction Time6 hBalances yield vs. degradation

Biosynthetic Pathway in Engineered E. coli

CS biosynthesis involves two stages:

  • Chain elongation : UDP-glucuronic acid (GlcA) and UDP-N-acetylgalactosamine (GalNAc) are alternately added by glycosyltransferases .

  • Sulfation : Chondroitin sulfotransferases transfer sulfate groups using PAPS .

Key Enzymes:

  • KfoC : Initiates polysaccharide chain formation .

  • KfoA/KfoF : Catalyze alternating sugar additions .

Yield Comparison:

SourceMolecular Weight (kDa)Sulfation Diversity
Terrestrial Animals<45Low (A/C types)
Marine SpeciesUp to 70High (D/E/B types)

Structural Modifications and Functional Impact

Sulfation patterns critically influence CS bioactivity:

Table: Biological Effects of Sulfation Variants

CS TypeSulfation PositionObserved Effect
CS-A4-OAnti-inflammatory, cartilage protection
CS-C6-OPromotes neural growth
CS-E4,6-OEnhances tumor metastasis inhibition

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Key Glycosaminoglycans (GAGs)
Compound Repeating Disaccharide Sulfation Pattern Primary Sources Key Biological Roles
Chondroitin Sulfate (CS) GlcA-GalNAc C4/C6 of GalNAc Cartilage, bone, marine animals ECM integrity, anti-inflammatory, OA therapy
Dermatan Sulfate (DS) GlcA/IdoA-GalNAc C4/C6 of GalNAc, C2 of IdoA Skin, blood vessels, heart valves Wound healing, coagulation regulation
Keratan Sulfate (KS) Gal-GlcNAc C6 of GlcNAc/Gal Cornea, skeletal tissues Corneal transparency, bone remodeling
Heparan Sulfate (HS) GlcA/IdoA-GlcNAc C2/C6 of GlcA/IdoA, C3/C6 of GlcNAc Cell surfaces, basement membranes Growth factor binding, antiviral activity
Hyaluronic Acid (HA) GlcA-GlcNAc Non-sulfated Synovial fluid, skin Joint lubrication, tissue hydration
  • Key Differences: CS vs. DS: CS contains GlcA, while DS contains iduronic acid (IdoA), enabling distinct protein interactions (e.g., DS binds heparin cofactor II for anticoagulation) . CS vs. KS: KS lacks uronic acid and has higher sulfation density, contributing to its rigidity in corneal tissues . CS vs. HA: HA is non-sulfated and forms high-molecular-weight polymers critical for viscosity in synovial fluid .
Table 2: Therapeutic Comparison in Osteoarthritis Management
Compound Clinical Evidence in OA Anti-Inflammatory Effects Molecular Weight (kDa) Bioavailability
This compound Meta-analysis shows pain reduction (50% improvement vs. placebo) Inhibits NF-κB, reduces cytokine production 10–50 10–20%
Glucosamine Mixed evidence; modest symptom relief Weak COX-2 inhibition 0.4–0.5 25–30%
HA (Injectable) Symptomatic relief in knee OA Mechanical lubrication 500–3,000 Localized
  • CS vs. Glucosamine : While both are used in OA, CS demonstrates more consistent anti-inflammatory and structural benefits in clinical trials . Glucosamine primarily serves as a precursor for GAG synthesis but lacks robust evidence for cartilage repair .
  • CS vs. Injectable HA : HA provides mechanical lubrication, whereas CS modulates ECM metabolism and inflammation .

Quality and Purity Considerations

Pharmaceutical-grade CS undergoes stringent standardization (e.g., ≥95% purity, controlled molecular weight), whereas dietary supplements exhibit variability in composition, sulfation patterns, and contamination (e.g., keratan sulfate in animal-derived CS) . Some supplements show negligible CS content or pro-inflammatory effects due to impurities .

Table 3: Pharmaceutical vs. Nutraceutical CS Preparations
Parameter Pharmaceutical-Grade CS Dietary Supplements
Purity ≥95% 10–90% (variable)
Sulfation Pattern Controlled (C4/C6 ratio) Unregulated, heterogeneous
Contaminants ≤1% keratan sulfate Up to 30% impurities
Clinical Efficacy Proven symptom/modification Inconsistent, often ineffective

Q & A

Q. What are the minimal reporting requirements for CS-related studies to ensure reproducibility?

  • Answer : Follow CONSORT-EHEALTH for clinical trials (intention-to-treat analysis, 95% CI reporting) . For biosynthesis studies, disclose strain genotype (e.g., ATCC codes), CS DP (degree of polymerization), and sulfation ratio (4S:6S). Raw NMR/MS data must be archived in public repositories (e.g., GlyTouCan) .

Q. Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Structural Analysis Agarose gel electrophoresis High-resolution NMR (800 MHz+)
Bioactivity Testing Chondrocyte GAG assay scRNA-seq + CRISPR screens
Synthesis Optimization Ethanol precipitation Recombinant E. coli + UDP monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondroitin Sulfate
Reactant of Route 2
Chondroitin Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.